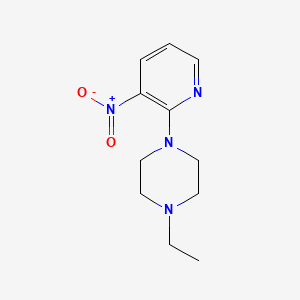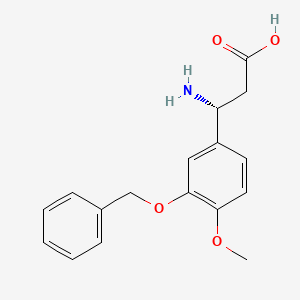![molecular formula C16H14O4S2 B15251676 diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is a chemical compound with the molecular formula C16H14O4S2 and a molecular weight of 334.41 g/mol It is a derivative of thieno[2,3-f]benzothiophene, a heterocyclic compound containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate typically involves the condensation of thieno[2,3-f]benzothiophene with diethyl oxalate under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,4-b]thiophene-2,5-dicarboxylate
Uniqueness
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and potential therapeutic agents .
Propiedades
Fórmula molecular |
C16H14O4S2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4S2/c1-3-19-15(17)11-9-5-7-22-14(9)12(16(18)20-4-2)10-6-8-21-13(10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
LSOMRCWCWJIMNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CSC2=C(C3=C1SC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)






![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)


